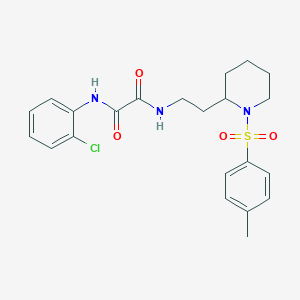
N1-(2-chlorophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-chlorophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide, also known as CTOP, is a synthetic compound that is commonly used in scientific research. It is a potent and selective antagonist of the mu-opioid receptor, which is a type of receptor that is involved in pain relief and the reward system in the brain.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
A novel synthetic approach for the creation of di- and mono-oxalamides, including compounds similar to N1-(2-chlorophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide, has been developed. This method involves acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes leading to high-yielding syntheses of anthranilic acid derivatives and oxalamides (Mamedov et al., 2016). This process is operationally simple and provides a new formula for constructing complex oxalamide structures.
Bioactive Compound Development
The structure of N1-(2-chlorophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide and related compounds has been explored in the development of bioactive compounds. Specifically, compounds structurally similar to N1-(2-chlorophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide have been investigated for their potential as HIV-1 primary isolate neutralization epitope exposure enhancers. Such compounds may block interactions between the HIV-1 gp120 and its receptor CD4, suggesting a role in enhancing the binding of anti-gp120 monoclonal antibodies and potentially offering a novel approach to HIV-1 therapy (Yoshimura et al., 2010).
Molecular Interaction Studies
In the realm of molecular interactions, the crystal structure of N-[2-(2-Chlorophenyl)-2-hydroxyethyl]propan-2-aminium hemioxalate has been determined, providing insights into the hydrogen bonding and molecular tape formation in the crystal. Such studies contribute to our understanding of molecular assembly and interaction patterns, which are crucial for designing materials and pharmaceuticals with desired properties (Tang et al., 2009).
Catalysis and Reaction Mechanisms
Research into the catalytic applications of compounds structurally related to N1-(2-chlorophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide has shown their potential in enhancing coupling reactions. For instance, oxalamide derivatives have been used as ligands in copper-catalyzed coupling reactions of (hetero)aryl halides with alkynes, demonstrating the utility of such compounds in synthetic chemistry and material science (Chen et al., 2023).
Degradation Studies
The degradation of sarin and diethylchlorophosphate has been studied using alumina-supported oxime derivatives, indicating the potential of N1-(2-chlorophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide analogs in chemical defense applications. Such research highlights the significance of chemical modifications in enhancing the reactivity and specificity of compounds for the degradation of hazardous substances (Verma et al., 2013).
Propiedades
IUPAC Name |
N'-(2-chlorophenyl)-N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O4S/c1-16-9-11-18(12-10-16)31(29,30)26-15-5-4-6-17(26)13-14-24-21(27)22(28)25-20-8-3-2-7-19(20)23/h2-3,7-12,17H,4-6,13-15H2,1H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SECYMDMFVULIJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


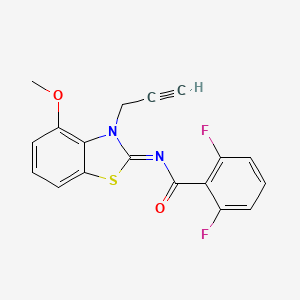
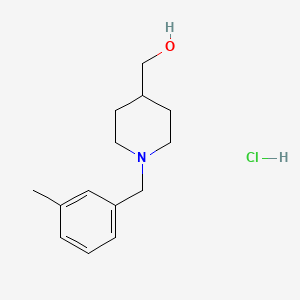
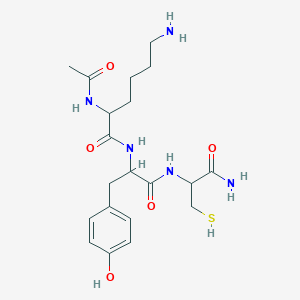
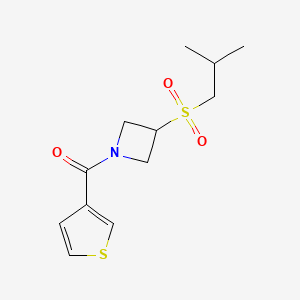
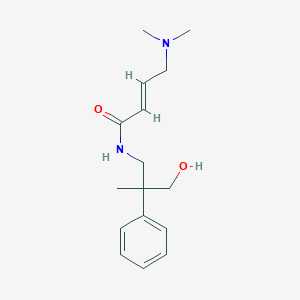
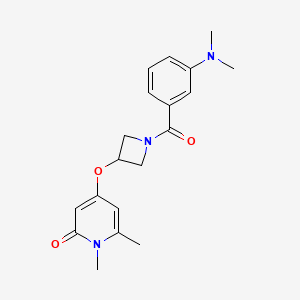
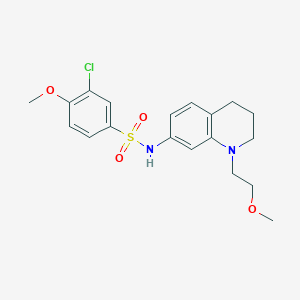
![2-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2471954.png)
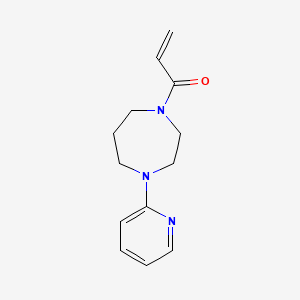
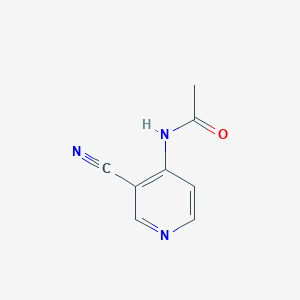
![2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2471960.png)
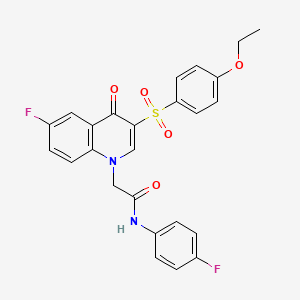
![4-[3-(1-Methylpyrazol-3-yl)-5-oxo-2-pyrazolinyl]benzenesulfonamide](/img/structure/B2471962.png)